molecular formula C10H8BrF3O B2584160 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1532293-36-9

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol

Cat. No.: B2584160
CAS No.: 1532293-36-9
M. Wt: 281.072
InChI Key: HMNCHWXCKVKIBK-UHFFFAOYSA-N
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Description

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol is an organic compound with the molecular formula C10H8BrF3O and a molecular weight of 281.07 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropanol moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl bromide with cyclopropanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the formation of the cyclopropanol ring. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopropanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropanone, while reduction of the bromine atom can produce 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]cyclopropan-1-ol.

Scientific Research Applications

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The cyclopropanol moiety can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol can be compared with other similar compounds, such as:

    [2-Bromo-5-(trifluoromethyl)phenyl]methanol: This compound has a similar structure but lacks the cyclopropanol ring, which may affect its reactivity and binding properties.

    2-Bromo-5-(trifluoromethyl)pyridine: This compound contains a pyridine ring instead of a phenyl ring, which can influence its electronic properties and chemical behavior.

    2-Chloro-5-(trifluoromethyl)pyrimidine: This compound has a chloro substituent instead of a bromo substituent, which can alter its reactivity in substitution reactions.

The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethyl group, and a cyclopropanol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5,15H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNCHWXCKVKIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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